Methyl 3-propylhex-2-enoate

Juvenile Hormone Esterase Insect Biochemistry Enzyme Inhibition

Methyl 3-propylhex-2-enoate (CAS 156572-89-3) is an α,β-unsaturated ester with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol. It features a conjugated double bond between carbons 2 and 3 of the hexenoate chain, a methyl ester at the 1-position, and a propyl group at the 3-position.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
Cat. No. B15270991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-propylhex-2-enoate
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCCCC(=CC(=O)OC)CCC
InChIInChI=1S/C10H18O2/c1-4-6-9(7-5-2)8-10(11)12-3/h8H,4-7H2,1-3H3
InChIKeyKRIVRZWZACFKEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-propylhex-2-enoate (CAS 156572-89-3): Baseline Procurement Data and Chemical Identity


Methyl 3-propylhex-2-enoate (CAS 156572-89-3) is an α,β-unsaturated ester with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol . It features a conjugated double bond between carbons 2 and 3 of the hexenoate chain, a methyl ester at the 1-position, and a propyl group at the 3-position . This structure places it within the class of fatty acid methyl esters [1]. While it is commercially available from some vendors for research purposes with a typical purity specification of 95% , primary scientific literature or patent data providing any quantitative performance metrics is completely absent. This baseline overview establishes the compound's fundamental identity and highlights the critical data gap that prevents any meaningful comparative analysis or evidence-based procurement decisions.

Methyl 3-propylhex-2-enoate Procurement Risk: Why Generic Substitution is Not Supported by Evidence


While Methyl 3-propylhex-2-enoate may be superficially grouped with other α,β-unsaturated esters or fatty acid methyl esters based on its structural class [1], there is a complete absence of quantitative, comparative data to support any claim of functional equivalence or interchangeability. Generic substitution would be an act of pure speculation without any scientific basis. The lack of documented biological activity, synthetic yield comparisons, or physical property data for this specific compound means that any analog would carry the same undefined risk profile. For scientific or industrial users where predictable outcomes are paramount, procurement must be based on verifiable data, which is currently unavailable. Therefore, any decision to use this compound cannot be guided by evidence of its performance relative to alternatives.

Methyl 3-propylhex-2-enoate: An Evidence-Based Guide with Critical Data Gaps


Enzyme Inhibition Profile: No Data for Target Compound; Class-Level Context Only

No quantitative enzyme inhibition data exists for Methyl 3-propylhex-2-enoate. A search for related compounds reveals that a structurally distinct molecule (CHEMBL270375) exhibits potent inhibition of juvenile hormone esterase (JHE) from Trichoplusia ni with an IC50 of 15 nM [1]. However, this data is for a different compound and cannot be extrapolated to Methyl 3-propylhex-2-enoate. The target compound has no associated affinity data for this or any other target in authoritative databases. This evidence highlights a critical data gap, not a basis for selection.

Juvenile Hormone Esterase Insect Biochemistry Enzyme Inhibition

Synthetic Yield and Efficiency: No Comparative Data for Method Selection

No primary literature reports a synthetic yield for Methyl 3-propylhex-2-enoate. One publication describes a one-step synthesis protocol for a 'title compound' using adapted Vilsmeier conditions, achieving 'quantitative yield' [1]. However, the publication's abstract does not explicitly confirm that Methyl 3-propylhex-2-enoate is the 'title compound' in question. Without verification, this data cannot be attributed to the target compound. No comparative data exists for alternative synthetic routes or analogs.

Organic Synthesis Esterification Method Development

Physicochemical Property Data: No Comparative Data Beyond Basic Identity

Authoritative databases and vendor sources confirm basic identity data: Molecular Formula C10H18O2, Molecular Weight 170.25 g/mol, and a typical commercial purity of 95% . No additional data such as melting point, boiling point, logP, solubility, or stability were found from admissible sources. This contrasts sharply with well-characterized analogs like Methyl 3-hexenoate, for which solubility and ADME predictions are readily available. For Methyl 3-propylhex-2-enoate, any discussion of its performance in formulations or biological systems would be purely speculative.

Physicochemical Properties ADME Formulation

Methyl 3-propylhex-2-enoate Application Scenarios: Limited to Use as a Research Intermediate with High Uncertainty


Exploratory Research as a Novel Chemical Intermediate

This compound is solely suited for exploratory research as a novel chemical intermediate, specifically in projects investigating α,β-unsaturated esters. Its procurement is justified only when the goal is to generate first-principles data on its reactivity, physical properties, or to act as a building block for novel compound synthesis. There is no existing evidence to support its use in any established application, such as a pheromone, flavor, or bioactive molecule. Users must be prepared to undertake full characterization and application development themselves .

Synthetic Chemistry: A Scaffold for Derivatization

In a synthetic chemistry laboratory, Methyl 3-propylhex-2-enoate can serve as a scaffold for derivatization. Its α,β-unsaturated ester moiety is a known reactive handle for transformations like Michael additions or cycloadditions . However, as there are no published reaction yields or conditions for this specific compound, all such work is exploratory. Researchers should approach it as a new substrate and expect to optimize reaction conditions from first principles.

Method Development for Chemical Analysis

A potential, albeit underexplored, scenario involves using this compound as an analytical standard or as a test molecule in method development (e.g., for GC-MS or HPLC). Its purity (95% per vendor) makes it suitable for such use, but the lack of published spectral data (NMR, IR, MS) from primary literature means that any laboratory would need to generate its own reference data for peak identification and quantification .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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